molecular formula C15H19N5O B2461996 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole CAS No. 2416234-82-5

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole

Cat. No. B2461996
CAS RN: 2416234-82-5
M. Wt: 285.351
InChI Key: XRMJPXRLBNAQEX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has been studied extensively in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Activity

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds demonstrated good-to-remarkable COX-2 inhibitory activity, with some showing significant anti-inflammatory effects in vivo. This suggests potential applications in the development of anti-inflammatory drugs (Rathore et al., 2014).

Anticandidal Properties

Derivatives of 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole have demonstrated promising anticandidal properties. In vitro studies have shown these compounds to be effective against various Candida species, suggesting their potential in antifungal therapies (Kaplancıklı, 2011).

Antibacterial and Cytotoxic Activity

Certain oxadiazole derivatives, including those related to 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole, have shown considerable antibacterial activity against pathogens like Klebsiella pneumonia and Bacillus cereus. Additionally, these compounds inhibited the growth of human tumor cell lines, indicating potential applications in antibacterial and cancer therapies (Devarasetty et al., 2016).

Anti-Protozoal and Anti-Cancer Activity

These compounds have also been explored for their anti-protozoal and anti-cancer properties. Research indicates that certain 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, which are structurally related to 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole, demonstrate effectiveness against protozoal infections and various cancer cell lines (Dürüst et al., 2012).

Antimicrobial Activities

Other research efforts have focused on synthesizing 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole derivatives to evaluate their antimicrobial properties. Some of these compounds have shown considerable activity against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial agents (El-sayed et al., 2017).

properties

IUPAC Name

5-cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-2-12(1)15-18-13(19-21-15)9-11-4-7-20(8-5-11)14-3-6-16-10-17-14/h3,6,10-12H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJPXRLBNAQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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